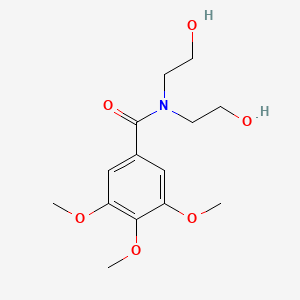
Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- is an organic compound with the molecular formula C14H21NO5 It is a derivative of benzamide, featuring additional hydroxyethyl and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- typically involves the reaction of benzoyl chloride with diethanolamine in the presence of a base. The reaction proceeds through an amidation process, where the benzoyl chloride reacts with diethanolamine to form the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous conditions or solvents like dichloromethane
Catalyst: Base such as triethylamine or pyridine
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The use of heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids, has been explored to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism by which Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and methoxy groups enhance its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, N,N-bis(2-hydroxyethyl)-: Lacks the methoxy groups, resulting in different chemical properties.
N,N-Bis(2-hydroxyethyl)benzamide: Similar structure but without the trimethoxy substitution.
Uniqueness
The presence of the 3,4,5-trimethoxy groups in Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- imparts unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These features make it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
63886-97-5 |
|---|---|
Molekularformel |
C14H21NO6 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO6/c1-19-11-8-10(9-12(20-2)13(11)21-3)14(18)15(4-6-16)5-7-17/h8-9,16-17H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZJOVXIBMMPYJIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



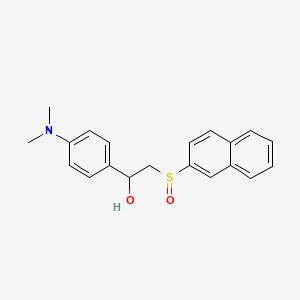


![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)
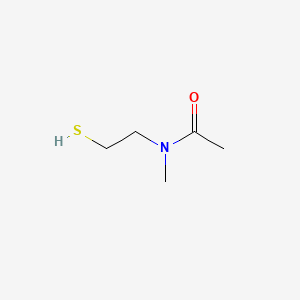

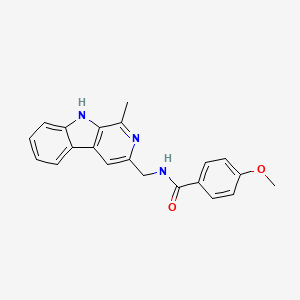
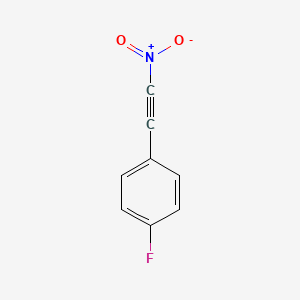
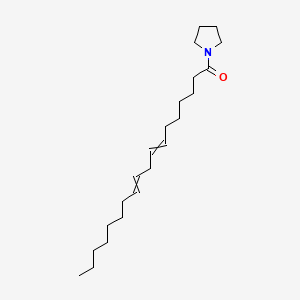
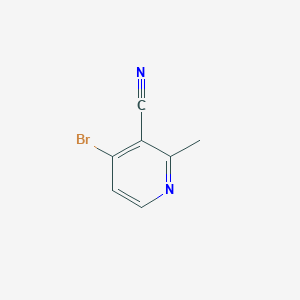
![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)


